2-(Propan-2-yl)oxane-4-carbonyl chloride
Description
2-(Propan-2-yl)oxane-4-carbonyl chloride is a bicyclic organic compound featuring an oxane (tetrahydropyran) ring substituted with an isopropyl group at the 2-position and a reactive carbonyl chloride moiety at the 4-position.
Properties
CAS No. |
77554-92-8 |
|---|---|
Molecular Formula |
C9H15ClO2 |
Molecular Weight |
190.67 g/mol |
IUPAC Name |
2-propan-2-yloxane-4-carbonyl chloride |
InChI |
InChI=1S/C9H15ClO2/c1-6(2)8-5-7(9(10)11)3-4-12-8/h6-8H,3-5H2,1-2H3 |
InChI Key |
OWXWEIHNHFNWPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(CCO1)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)oxane-4-carbonyl chloride typically involves the chlorination of 2-(Propan-2-yl)oxane-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction conditions usually involve refluxing the carboxylic acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform .
Industrial Production Methods
On an industrial scale, the production of 2-(Propan-2-yl)oxane-4-carbonyl chloride follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)oxane-4-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-(Propan-2-yl)oxane-4-carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
2-(Propan-2-yl)oxane-4-carboxylic acid: Formed through hydrolysis.
2-(Propan-2-yl)oxane-4-methanol: Formed through reduction.
Scientific Research Applications
2-(Propan-2-yl)oxane-4-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential precursor for the synthesis of biologically active molecules.
Material Science: Utilized in the preparation of polymers and advanced materials.
Chemical Biology: Employed in the modification of biomolecules for research purposes.
Mechanism of Action
The reactivity of 2-(Propan-2-yl)oxane-4-carbonyl chloride is primarily due to the electrophilic nature of the carbonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of various derivatives. The mechanism involves the nucleophilic attack on the carbonyl carbon, followed by the elimination of chloride ion.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Reactivity |
|---|---|---|---|---|
| 2-(Propan-2-yl)oxane-4-carbonyl chloride | C₉H₁₃ClO₂ | 188.65 | Acyl chloride, ether | Nucleophilic acyl substitution |
| 2-(Propan-2-yl)oxane-4-sulfonyl chloride | C₉H₁₅ClO₃S | 238.73 | Sulfonyl chloride, ether | Sulfonamide formation |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | C₆H₅ClN₂O₂ | 172.57 | Carboxylic acid, chloro | Acid-catalyzed condensation |
| 2-(4-Chloro-2-methylphenoxy)propionic acid | C₁₀H₁₁ClO₃ | 214.65 | Carboxylic acid, phenoxy | Herbicidal activity via auxin mimicry |
Analytical and Computational Insights
- Structural Analysis : SHELX software (e.g., SHELXL) is widely used for refining crystal structures of acyl/sulfonyl chlorides, leveraging high-resolution X-ray data to resolve steric effects in the oxane ring .
- Electron Localization : Multiwfn analysis reveals that the carbonyl chloride’s electron-deficient carbon exhibits stronger electrophilicity compared to sulfonyl analogs, validated by Laplacian of electron density (∇²ρ) calculations .
- Noncovalent Interactions: NCI (Noncovalent Interaction) plots demonstrate that steric hindrance from the isopropyl group in 2-(Propan-2-yl)oxane-4-carbonyl chloride reduces intermolecular van der Waals interactions, impacting crystallinity .
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